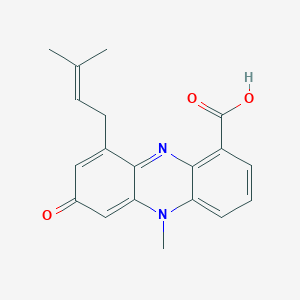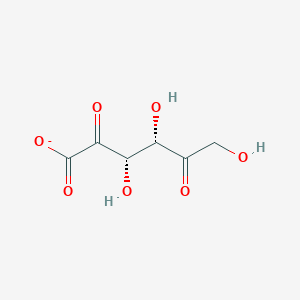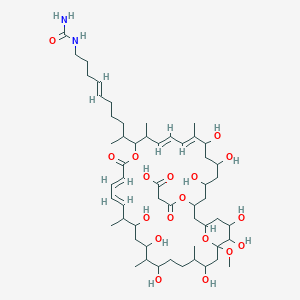
Kanchanamycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kanchanamycin D is a natural product found in Streptomyces olivaceus with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties
Kanchanamycin D, as part of the kanchanamycins group, is recognized for its antibacterial and antifungal activities. This group of antibiotics, including kanchanamycin D, has shown effectiveness especially against Pseudomonas fluorescens, a pathogen responsible for various infections. These compounds are derived from Streptomyces olivaceus Tü 4018 and belong to the 36-membered polyol macrolide antibiotics (Fiedler et al., 1996).
Structural Characteristics
Kanchanamycins, including kanchanamycin D, possess a unique structural framework that comprises a 36-membered lactone ring and a 6-membered hemiacetal ring. An unusual characteristic in this class of macrolides is the terminal urea moiety, particularly noted in kanchanamycin A. The structures of these antibiotics were elucidated using advanced techniques like electrospray MS and 2D NMR (Stephan et al., 1996).
Bioluminescent Tracking in Infections
In the context of visualizing infections in live animal models, the use of kanamycin, which is closely related to kanchanamycin D, has been significant. Bioluminescent Streptococcus pneumoniae transformed with a gram-positive lux transposon, which includes kanamycin resistance genes, allows for noninvasive monitoring of pneumococcal infections in the lungs of mice. This application is vital for drug development and understanding infection dynamics (Francis et al., 2001).
Genetic Research Applications
In genetic research, kanamycin resistance cassettes, closely associated with kanchanamycin, have been used for gene disruption in Saccharomyces cerevisiae. These cassettes enable the study of gene function by offering a means of selecting for successful genetic alterations in yeast (Goldstein & McCusker, 1999).
Impact on Antibiotic Resistance
The research and development of kanamycin, closely related to kanchanamycin D, have been pivotal in the fight against resistant bacterial infections, including tuberculosis. The discovery of kanamycin's derivatives, designed to overcome resistance due to enzymatic modifications, has been a significant milestone in antimicrobial therapy (Hotta & Kondo, 2018).
Biosynthesis Pathways
The biosynthetic pathway of kanamycin, a compound related to kanchanamycin D, involves a branch point leading to two parallel pathways. This discovery has implications for antibiotic manipulation and the development of more robust aminoglycosides, demonstrating the potential of pathway engineering for in vivo production of clinically relevant antibiotics (Park et al., 2011).
Eigenschaften
Produktname |
Kanchanamycin D |
|---|---|
Molekularformel |
C55H92N2O18 |
Molekulargewicht |
1069.3 g/mol |
IUPAC-Name |
3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,34,35-nonahydroxy-33-methoxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C55H92N2O18/c1-33-17-13-14-21-50(68)74-52(36(4)18-12-10-8-9-11-15-24-57-54(56)71)37(5)20-16-19-34(2)44(61)27-40(59)25-39(58)26-41(73-51(69)31-49(66)67)28-42-29-47(64)53(70)55(72-7,75-42)32-48(65)35(3)22-23-43(60)38(6)46(63)30-45(33)62/h8-9,13-14,16-17,19-21,33,35-48,52-53,58-65,70H,10-12,15,18,22-32H2,1-7H3,(H,66,67)(H3,56,57,71)/b9-8+,17-13+,20-16+,21-14+,34-19+ |
InChI-Schlüssel |
OSYCGXNFXHMGMC-PSVQOQQQSA-N |
Isomerische SMILES |
CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O |
Kanonische SMILES |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |
Synonyme |
kanchanamycin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide](/img/structure/B1245397.png)



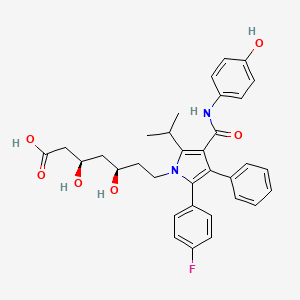
![5-{2-[1-Benzyl-2-(4-methoxymethoxy-piperidin-1-yl)-2-oxo-ethoxy]-hexanoylamino}-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid (3-morpholin-4-yl-propyl)-amide](/img/structure/B1245404.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B1245407.png)
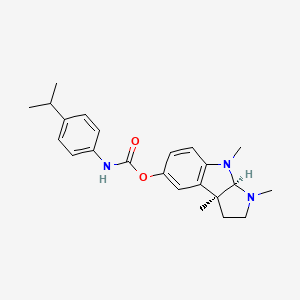
![N-(2-hydroxycyclopentyl)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1245409.png)
